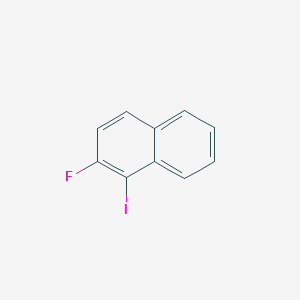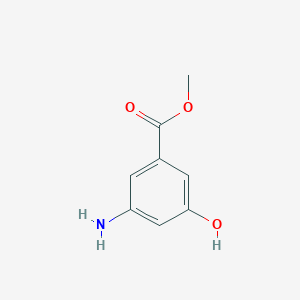
2-氟-1-碘萘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-iodonaphthalene is a chemical compound with the molecular weight of 272.06 . It is typically in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-1-iodonaphthalene is1S/C10H6FI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, and 1 iodine atom in the molecule. Physical and Chemical Properties Analysis
2-Fluoro-1-iodonaphthalene is a liquid at room temperature . It has a molecular weight of 272.06 .科学研究应用
合成和化学反应性
2-氟-1-碘萘参与了各种合成和化学反应性研究。它已被用于碘的碱度梯度驱动迁移,展示了它在氟代芳烃取代中的区域灵活性。该化合物通过与烷基锂或锂二烷基胺作为试剂的去质子化反应而发生转化,导致酸和碘氟代芳烃(包括1-氟-2-碘萘)的形成。该研究揭示了创造多样化化学结构的潜力,突出了它在合成化学中的多功能性(Rausis & Schlosser,2002)。
光物理学和光解离动力学
已经探索了1-碘萘的超快弛豫和解离通道,表明由于特定分子态的激发而产生的复杂衰减轮廓。这项研究提供了关于2-氟-1-碘萘衍生物基本光物理学的见解,暗示了在材料科学和光动力疗法中的应用(Montero et al., 2010)。
纳米技术和传感应用
在纳米技术中,2-氟-1-碘萘已被用作发光金团簇的稳定配体。这些团簇已应用于通过配体置换策略选择性地检测硫醇,展示了2-氟-1-碘萘在开发用于生物和环境监测的敏感化学传感器中的潜力(Kubavat et al., 2021)。
有机光伏
此外,2-氟-1-碘萘衍生物已被纳入到体异质结太阳能电池中作为处理添加剂。它们的加入提高了聚合物太阳能电池的效率,展示了该化合物在提高可再生能源技术性能方面的实用性(Heo et al., 2013)。
安全和危害
生化分析
Biochemical Properties
2-Fluoro-1-iodonaphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Fluoro-1-iodonaphthalene on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes or stress responses . Additionally, 2-Fluoro-1-iodonaphthalene can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2-Fluoro-1-iodonaphthalene exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the enzyme, thereby preventing the metabolism of other substrates. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Fluoro-1-iodonaphthalene can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound can be relatively stable under certain conditions, but it may degrade over time, leading to the formation of degradation products that could have different biological activities . Long-term exposure to 2-Fluoro-1-iodonaphthalene in cell cultures or animal models may result in cumulative effects on cellular function, including potential toxic effects.
Dosage Effects in Animal Models
The effects of 2-Fluoro-1-iodonaphthalene vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including liver damage, oxidative stress, and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur.
Metabolic Pathways
2-Fluoro-1-iodonaphthalene is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, which can alter the compound’s chemical structure and biological properties. The interaction with cofactors such as NADPH is also crucial for these metabolic processes.
Transport and Distribution
The transport and distribution of 2-Fluoro-1-iodonaphthalene within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes by passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, affecting its localization and activity. The distribution within tissues can also vary, with higher concentrations potentially found in organs involved in detoxification, such as the liver.
Subcellular Localization
The subcellular localization of 2-Fluoro-1-iodonaphthalene can impact its activity and function. It may localize to specific compartments or organelles, such as the endoplasmic reticulum, where it can interact with enzymes involved in metabolism . Targeting signals or post-translational modifications may direct the compound to these specific locations, influencing its biological effects. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of 2-Fluoro-1-iodonaphthalene.
属性
IUPAC Name |
2-fluoro-1-iodonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVJMCTZHYRPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308355 |
Source


|
| Record name | Naphthalene, 2-fluoro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70109-77-2 |
Source


|
| Record name | Naphthalene, 2-fluoro-1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70109-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2-fluoro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)






